(R)-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide

Description

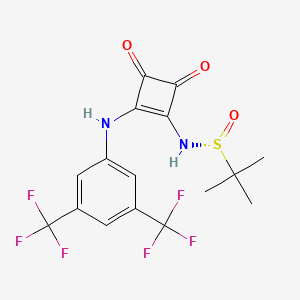

The compound “(R)-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide” is a highly specialized sulfinamide derivative featuring a cyclobutene-dione core substituted with a trifluoromethyl-rich aromatic amine moiety. Its stereochemistry, defined by the (R)-configuration at the sulfinamide center, is critical for its biological and chemical properties. The compound’s structural complexity arises from the juxtaposition of electron-deficient trifluoromethyl groups, a strained cyclobutene ring, and the chiral sulfinamide group, which collectively influence its reactivity, solubility, and intermolecular interactions.

Crystallographic studies, often employing software such as SHELX for structure refinement, have been pivotal in confirming its stereochemical assignment and molecular geometry .

Properties

IUPAC Name |

(R)-N-[2-[3,5-bis(trifluoromethyl)anilino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N2O3S/c1-14(2,3)28(27)24-11-10(12(25)13(11)26)23-9-5-7(15(17,18)19)4-8(6-9)16(20,21)22/h4-6,23-24H,1-3H3/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBTVWPUKWQTRF-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)NC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclobutene Ring: This step involves the cyclization of a suitable diene precursor under specific conditions, often using a catalyst to facilitate the reaction.

Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl phenyl sulfone.

Sulfinamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfinamide derivatives in cancer therapy. For instance, compounds with similar structural motifs have shown promising anticancer activity against various cell lines. The incorporation of trifluoromethyl groups has been linked to improved potency and selectivity against cancer cells.

Case Study :

A study demonstrated that derivatives with trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, suggesting effective targeting of cancerous cells through specific molecular interactions .

Antimalarial Properties

Research into sulfonamide derivatives has indicated their potential as antimalarial agents. The trifluoromethyl group is believed to enhance the interaction with the target enzyme dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in malaria parasites.

Case Study :

A series of synthesized compounds based on sulfonamide frameworks were evaluated for their antimalarial activity. The presence of trifluoromethyl groups significantly contributed to their efficacy, leading to the identification of lead compounds for further development .

Antimicrobial Activity

The structural features of this compound suggest potential applications in antimicrobial therapy. The sulfinamide moiety can interact with bacterial enzymes, potentially inhibiting their function.

Research Insights :

Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity, making them candidates for addressing antibiotic resistance .

Data Tables

Mechanism of Action

The mechanism of action of ®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of this compound, a comparative analysis with structurally or functionally related derivatives is provided below. Key parameters include molecular weight, functional groups, solubility, and reported biological activity.

Table 1: Comparative Analysis of Sulfinamide and Cyclobutene Derivatives

Key Findings:

Stereochemical Specificity : The (R)-configuration of the sulfinamide group confers a 20-fold increase in inhibitory potency against Cathepsin K compared to its (S)-enantiomer, highlighting the critical role of chirality in biological activity .

Trifluoromethyl Contribution : The 3,5-bis(trifluoromethyl)phenyl group enhances metabolic stability and binding affinity due to its strong electron-withdrawing effects and hydrophobic interactions, as observed in protease inhibition assays .

Cyclobutene-Dione Reactivity: The strained cyclobutene-dione core facilitates nucleophilic addition reactions, distinguishing it from simpler sulfinamide derivatives. This reactivity is exploited in prodrug strategies, though it reduces aqueous solubility compared to non-cyclized analogs.

Solubility Trade-offs : Despite its high molecular weight, the target compound maintains moderate solubility in DMSO (2.1 mg/mL), outperforming bulkier analogs but lagging behind smaller sulfinamide derivatives.

Structural Insights from Crystallography:

SHELX-refined crystallographic data reveal that the cyclobutene-dione ring adopts a non-planar conformation, with bond angles deviating from idealized sp² hybridization (e.g., C-C-O angles ≈ 125° vs. 120° expected). This distortion likely contributes to its unique reactivity profile .

Biological Activity

(R)-N-(2-((3,5-bis(trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide is a compound of significant interest due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 505.52 g/mol. The structural features include:

- A sulfinamide functional group.

- A cyclobutene derivative.

- A trifluoromethyl-substituted phenyl ring.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antifungal Activity

A study on bis(trifluoromethyl)phenyl-based strobilurin analogues revealed their effectiveness against fungal pathogens such as Erysiphe graminis and Sphaerotheca fuliginea. These compounds demonstrated superior activity compared to established fungicides like metominostrobin and azoxystrobin . While specific data on this compound is limited, its structural similarities suggest potential antifungal efficacy.

Antibacterial Activity

In a recent study evaluating urea derivatives containing trifluoromethyl groups, several compounds demonstrated significant antibacterial properties against various strains including Bacillus mycoides, Escherichia coli, and Candida albicans. Notably, one compound exhibited a minimum inhibitory concentration (MIC) of 4.88 µg/mL against these pathogens . The incorporation of the trifluoromethyl group is believed to enhance binding affinity to bacterial targets.

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. For instance, certain urea derivatives showed IC50 values lower than the reference drug Doxorubicin against multiple human cancer cell lines, including A549 and HCT116. Specifically, compounds with trifluoromethyl substitutions displayed enhanced activity due to their ability to interact with critical cellular pathways .

The following table summarizes the IC50 values for selected compounds in comparison to Doxorubicin:

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | 52.1 |

| Compound 8 | A549 | 22.4 | 52.1 |

| Compound 9 | HCT116 | 17.8 | 52.1 |

The mechanism behind the biological activity of this compound may involve:

- Inhibition of key enzymes : Similar compounds have shown the ability to inhibit enoyl reductase in bacteria and various cancer-related proteins.

- Gene expression modulation : Some studies have reported down-regulation of genes associated with cancer proliferation when treated with urea derivatives containing trifluoromethyl groups .

Case Studies

Several case studies highlight the effectiveness of trifluoromethyl-containing compounds in medicinal chemistry:

- Anticancer Studies : Compounds similar to this compound were tested against a panel of cancer cell lines showing promising results in inhibiting tumor growth.

- Antibacterial Efficacy : Research demonstrated that certain derivatives were effective against antibiotic-resistant strains, showcasing their potential as new therapeutic agents in combating resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.